Usp1-IN-13

USP1 Biochemical assay IC50

USP1 inhibitors from the same patent family show drastic IC50 variations (e.g., compound 2 vs. compound 4), making direct substitution risky without quantitative data. Usp1-IN-13 solves this as a reference-grade inhibitor with well-defined provenance. - Enzymatic IC50: 1.02 nM - enables robust signal windows at low concentrations, reducing solvent interference. - Oral bioavailability - supports chronic dosing via gavage in rodent tumor models; confirm pilot PK before efficacy studies. - Patent provenance: WO2023143424A1 - reproducible standard for benchmarking in-house USP1 programs. - Use with PARP inhibitors or cisplatin to assess USP1-dependent repair in BRCA-mutant/resistant lines.

Molecular Formula C30H33F4N7O
Molecular Weight 583.6 g/mol
Cat. No. B15583466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp1-IN-13
Molecular FormulaC30H33F4N7O
Molecular Weight583.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H33F4N7O/c1-17(2)40-14-20(30(32,33)34)39-27(40)29-9-6-28(7-10-29,8-11-29)15-41-25-19(13-38-41)12-35-24(22(25)31)21-23(18-4-5-18)36-16-37-26(21)42-3/h12-14,16-18H,4-11,15H2,1-3H3
InChIKeyWVTRRMYOLOYQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Usp1-IN-13 Procurement Guide


USP1-IN-13 (also designated compound 2) is a small-molecule inhibitor of ubiquitin-specific protease 1 (USP1), a deubiquitinating enzyme implicated in DNA damage repair and oncogenic signaling. Characterized as both potent and orally active, USP1-IN-13 exhibits an IC50 of 0.00102 µM against USP1 in biochemical assays and effectively suppresses cell colony formation in vitro . The compound is disclosed in patent WO2023143424A1 as part of a series of azacyclic derivatives developed for therapeutic modulation of USP1 [1].

1 USP1 deubiquitinase inhibitor for DNA damage repair and tumor cell survival research
2 Reported oral activity may support in vivo rodent model studies
3 Patent-defined azacyclic scaffold (WO2023143424A1) with analytical QC

Usp1-IN-13 Differentiation


USP1 inhibitors are not functionally interchangeable. Despite targeting the same enzyme, members of this class exhibit substantial divergence in biochemical potency, oral pharmacokinetic properties, and ability to suppress clonogenic growth. For example, ML323 achieves a biochemical IC50 of 76 nM but displays only ~20% oral bioavailability in mice [1], while USP1-IN-10 is more potent (IC50 7.6 nM) yet lacks explicitly documented oral activity . In contrast, USP1-IN-13 combines single-digit nanomolar potency with confirmed oral activity and robust inhibition of cell colony formation . Such multidimensional variation means that substituting one USP1 inhibitor for another—without quantitative confirmation of the specific property required for the experiment—can yield misleading or non-reproducible results, particularly in in vivo or translational studies where oral exposure and sustained target engagement are critical.

In-class potency shifts

Structural analogs within the same USP1 inhibitor series may exhibit several-fold differences in enzymatic IC50, altering required assay concentrations.

Cellular response variability

Minor structural modifications can shift anti-proliferative activity in clonogenic assays, even when enzymatic inhibition is comparable.

Qualitative oral exposure claim

Oral activity is described qualitatively; substitution between orally active compounds may lead to divergent in vivo exposure profiles.

Quantitative Evidence for Usp1-IN-13


USP1 Enzymatic Potency: Usp1-IN-13 vs. Usp1-IN-12

USP1-IN-13 exhibits a biochemical IC50 of 0.00102 µM (1.02 nM) against USP1 . This potency represents a ~75-fold improvement over the early-generation probe ML323 (IC50 0.076 µM [1]) and a ~7.5-fold improvement over the tricyclic analog USP1-IN-10 (IC50 0.0076 µM ). The enhanced potency positions USP1-IN-13 among the most active USP1 inhibitors reported to date, approaching the low-nanomolar activity of clinical candidates such as KSQ-4279 (IC50 ~0.0012 µM ) and TNG-6132 (pIC50 7.9, ~12.6 nM ).

USP1 IC50
Head-to-head
Usp1-IN-130.00102 µM
Usp1-IN-120.00366 µM
3.6-fold difference
Supports concentration selection for target engagement assays
Identical USP1 enzymatic assay conditions within patent WO2023143424A1
USP1 Biochemical assay IC50 Enzyme inhibition

Colony Formation Inhibition

USP1-IN-13 is explicitly characterized as orally active in its vendor documentation . In contrast, many early USP1 inhibitors (e.g., the widely used probe ML323) exhibit suboptimal oral pharmacokinetics, with only ~20% bioavailability in mice [1]. While quantitative oral bioavailability data for USP1-IN-13 are not publicly disclosed in primary literature, its designation as orally active distinguishes it from non-oral tool compounds and aligns it with advanced clinical-stage USP1 inhibitors such as KSQ-4279 and TNG-6132, both of which are also described as orally bioavailable .

Clonogenic Assay
Data to verify
Qualitative inhibition of colony formation reported for both Usp1-IN-13 and Usp1-IN-12
Supports cell proliferation endpoint review
Quantitative colony formation IC50 not publicly available
Oral bioavailability Pharmacokinetics In vivo utility

Oral Bioavailability Classification

USP1-IN-13 effectively suppresses cell colony formation in vitro . This functional outcome distinguishes the compound from structurally related USP1 inhibitors that lack documented anti-clonogenic activity. While quantitative colony formation IC50 values are not publicly available for USP1-IN-13, the observation of colony suppression aligns with the phenotypic profile of clinically advanced USP1 inhibitors such as KSQ-4279, which demonstrates anti-proliferative activity in a subset of cancer cell lines . In contrast, some earlier USP1 inhibitors (e.g., certain pyrimidine derivatives) exhibit biochemical potency but fail to translate into robust anti-clonogenic effects, underscoring the importance of selecting inhibitors with confirmed downstream functional activity.

Oral Activity
Class-level
Usp1-IN-13 and Usp1-IN-12: oral activity claimed in patent; many other USP1 inhibitors lack such claims
May support oral in vivo model selection
Quantitative PK data not available; rodent model context
Cell colony formation Clonogenic assay Functional efficacy

Usp1-IN-13 Application Scenarios


USP1 Enzymatic Screening and SAR

USP1-IN-13's exceptional biochemical potency (IC50 0.00102 µM) and oral activity make it an ideal tool for high-throughput and medium-throughput screening campaigns in BRCA1/2-mutant cancer cell lines. Its low-nanomolar IC50 ensures robust target engagement at concentrations that minimize off-target liabilities, while oral activity permits seamless transition from in vitro hits to in vivo validation using oral dosing regimens . This contrasts with older tools like ML323, whose lower potency and limited oral exposure may obscure true efficacy in genetic dependency screens [1].

Oral In Vivo Oncology Models

For preclinical efficacy studies in mice or rats, oral dosing is often preferred for its convenience and translational relevance. USP1-IN-13 is explicitly characterized as orally active , distinguishing it from many early-generation USP1 inhibitors that require parenteral administration. This property enables chronic oral dosing protocols for assessing tumor growth inhibition, combination therapies with PARP inhibitors, and pharmacokinetic/pharmacodynamic (PK/PD) relationships [2].

DNA Repair and Clonogenic Assays

USP1-IN-13 effectively suppresses cell colony formation , providing a direct functional readout for USP1 dependency. Researchers can employ USP1-IN-13 in clonogenic assays to validate genetic knockout or knockdown results, or to compare the efficacy of different USP1 inhibitors side-by-side. The compound's robust anti-clonogenic activity reduces the likelihood of false-negative results that may arise with inhibitors that are biochemically potent but functionally inert in cellular assays.

USP1 Target Validation Tool Compound

With an IC50 of 1.02 nM, USP1-IN-13 sits among the most potent USP1 inhibitors disclosed to date, alongside clinical candidates such as KSQ-4279 (~1.2 nM) . This potency, combined with oral activity, makes USP1-IN-13 a valuable benchmark compound for academic and industrial groups developing novel USP1 inhibitors. It can serve as a positive control in biochemical and cellular assays, enabling rigorous head-to-head comparisons that inform lead optimization and candidate selection.

Application
Selection Property
Validation Focus
USP1 enzymatic screening
Inhibitory potency context
Concentration-response assay reproducibility
Oral in vivo oncology models
Oral dosing research feasibility
Pilot PK exposure monitoring
DNA repair and clonogenic assays
DNA damage repair pathway study
Colony formation endpoint review
USP1 target validation tool compound
Patent provenance and QC documentation
Reference standard for inhibitor benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Usp1-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.